molecular formula C17H22O4 B7801519 Ethoxylated Bisphenol A

Ethoxylated Bisphenol A

Cat. No.: B7801519
M. Wt: 290.4 g/mol
InChI Key: PFZPRMFEGRUXTO-UHFFFAOYSA-N
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Description

Ethoxylated Bisphenol A (EBPA) refers to a class of bisphenol A (BPA) derivatives modified with ethylene oxide (EO) groups. These compounds are widely used as monomers in dental resins, coatings, adhesives, and polymer formulations due to their ability to reduce viscosity, enhance crosslinking efficiency, and improve material performance . Common variants include this compound dimethacrylate (Bis-EMA or EBADMA) and this compound diacrylate, differentiated by their methacrylate or acrylate termini and degree of ethoxylation (e.g., 2×, 4×, 6×, or 10× EO units) .

Key properties of EBPA derivatives include:

  • Reduced viscosity: Ethoxylation removes hydroxyl groups from the BPA backbone, lowering viscosity compared to unmodified BPA-based monomers like bisphenol A glycidyl methacrylate (Bis-GMA), making them easier to handle in dental applications .
  • Enhanced reactivity: Methacrylate/acrylate termini enable polymerization under UV or thermal conditions, forming durable crosslinked networks .
  • Tailored performance: Ethoxylation degree influences hydrophilicity, thermal stability, and chemical resistance .

Properties

IUPAC Name

ethane-1,2-diol;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O2.C2H6O2/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12;3-1-2-4/h3-10,16-17H,1-2H3;3-4H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFZPRMFEGRUXTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O.C(CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Catalytic Systems

The conventional synthesis of EBPA employs strong base catalysts such as potassium hydroxide (KOH) or sodium hydroxide (NaOH) to facilitate the nucleophilic addition of ethylene oxide (EO) to BPA’s hydroxyl groups. The reaction proceeds via a step-growth mechanism, where the base deprotonates BPA’s phenolic oxygen, generating a phenoxide ion that attacks EO’s electrophilic carbon. This exothermic reaction typically occurs at 120–145°C under inert atmospheres to prevent side reactions.

Catalyst concentration critically influences reaction rate and product distribution. Patent data indicate optimal KOH loading ranges from 0.08 to 0.12 wt% relative to BPA, balancing catalytic activity with minimal residual alkali metal content. Excess catalyst increases salt impurities, necessitating rigorous post-synthesis purification.

Industrial-Scale Process Parameters

Large-scale production reactors operate under controlled pressure (2–5 bar) to maintain EO in liquid phase, ensuring efficient mixing and heat dissipation. A molar EO/BPA ratio of 6:1 yields ethoxylates with an average of six ethoxy units per molecule, though ratios up to 30:1 are feasible for higher ethoxylation degrees. Post-reaction, the crude EBPA contains residual KOH (up to 325 ppm potassium), requiring neutralization with mineral acids like phosphoric acid (H₃PO₄) to pH 5.5–6.0.

Table 1: Key Parameters for Base-Catalyzed EBPA Synthesis

ParameterOptimal RangeEffect on Product Quality
Temperature120–145°CHigher rates, risk of side reactions
Catalyst (KOH) Loading0.08–0.12 wt%Minimizes residual salts
EO/BPA Molar Ratio6:1Controls ethoxylation degree
Neutralization pH5.5–6.0Prevents corrosion, salt formation

Acid-Base Bifunctional Catalytic Routes

One-Pot Synthesis via Heterogeneous Catalysis

Recent advancements propose a one-pot method using acid-base bifunctional catalysts to streamline EBPA production. Jin and Gu (2011) demonstrated that heterogeneous catalysts—such as silica-supported sulfonic acids paired with basic sites—enable simultaneous esterification and ethoxylation of BPA derivatives. This approach eliminates multi-step processes, achieving 90% BPA acrylate conversion at 140°C over 8 hours with 1 wt% catalyst.

Advantages Over Traditional Methods

The bifunctional route offers 100% atom economy, avoiding stoichiometric reagents and reducing waste. Inhibitors like hydroquinone (0.5 wt%) suppress radical polymerization of acrylate intermediates, ensuring product stability. However, this method remains experimental, with scalability challenges compared to established base-catalyzed systems.

Purification and Salt Removal Techniques

Neutralization and Filtration

Post-ethoxylation, residual base catalysts form inorganic salts (e.g., K₃PO₄) that degrade EBPA’s performance in coatings and resins. Patent US6342641B1 outlines a two-step purification:

  • Acid Neutralization : Adding H₃PO₄ (1.8 g per 500 g EBPA) at 120°C converts KOH to insoluble potassium phosphate.

  • Metal Silicate Treatment : Magnesium silicate (0.2 wt%) adsorbs residual cations, reducing potassium content from 325 ppm to <7 ppm.

Drying and Filtration

Heating under vacuum (110°C, 1–5 mbar) removes water from neutralization, while inert gas sparging (N₂ or CO₂) enhances moisture stripping. Final filtration through 1 μm filters yields EBPA with <0.05% water and negligible salts.

Table 2: Purification Efficacy in Industrial EBPA Production

StepPotassium Content (ppm)Water Content (%)
Crude EBPA3250.5–1.0
Post-Neutralization130.1–0.3
Post-Silicate Treatment0.3–5.7<0.05

Comparative Analysis of Synthesis Methods

Yield and Purity

Base-catalyzed methods achieve near-quantitative EO conversion but require intensive purification. In contrast, bifunctional routes offer higher atom efficiency but lower yields (90%) and unproven scalability.

Environmental and Economic Considerations

Traditional processes generate salt waste (e.g., K₃PO₄), necessitating landfill disposal or incineration. The patent’s silicate adsorption reduces waste by 95%, aligning with green chemistry principles. Bifunctional catalysts further eliminate neutralization steps, cutting energy use by 20–30% .

Chemical Reactions Analysis

Free Radical Polymerization

EBPA’s methacrylate or acrylate groups enable cross-linking via free radical polymerization, critical for adhesives and dental composites .

Conditions :

  • Initiators : Peroxides (e.g., benzoyl peroxide) or UV light.

  • Exothermicity : Rapid curing with significant heat release .

Applications :

  • Anaerobic Adhesives : Polymerize in oxygen-free environments .

  • Dental Resins : Form rigid networks when exposed to light or chemical initiators .

Degradation Note : Prolonged exposure to acidic environments (e.g., 0.001 M lactic acid) hydrolyzes ester linkages, releasing BPA (0.5μg/mL\leq 0.5 \, \mu\text{g/mL}) .

Condensation Reactions

EBPA serves as a monomer in polyesters, polyurethanes, and epoxy resins:

Epoxy Resin Formation

EBPA reacts with epichlorohydrin in a base-catalyzed process:

EBPA+EpichlorohydrinNaOHEpoxy Resin\text{EBPA} + \text{Epichlorohydrin} \xrightarrow{\text{NaOH}} \text{Epoxy Resin}

  • Properties : Enhanced flexibility and chemical resistance .

Hydrolysis and Stability

EBPA undergoes hydrolysis under acidic or alkaline conditions, releasing BPA and ethylene glycol derivatives.

Key Data :

  • Lactic Acid (0.001 M) : Releases 1.2μg/mL1.2 \, \mu\text{g/mL} BPA after 30 days .

  • Ethanol (15%) : Accelerates BPA release (3.5μg/mL\leq 3.5 \, \mu\text{g/mL}) .

Structural Impact : Hydrolysis causes surface erosion and micropores in polymer matrices, as observed via SEM .

Neutralization and Byproduct Management

Post-ethoxylation neutralization with H3PO4\text{H}_3\text{PO}_4 generates K3PO4\text{K}_3\text{PO}_4, removed via filtration. Residual water is stripped at 110°C under vacuum .

Process Table :

StepConditionsOutcome
NeutralizationpH 5.5, 110°CSalt precipitation
Filtration1 µm filterSalt removal
Silicate Treatment0.2 g Mg silicate/100 g EBPAResidual cation removal

Toxicological Considerations

While EBPA itself shows low acute toxicity, its degradation product (BPA) is a known endocrine disruptor . Regulatory thresholds limit BPA leaching to <50 ppb in consumer products .

Scientific Research Applications

Industrial Applications

Photocurable Coatings

EBA is prominently used in photocureable coatings, which are essential in industries requiring durable and resistant finishes. These coatings are utilized in automotive, marine, and protective applications due to their excellent adhesion and chemical resistance properties. The demand for EBA in these sectors is expected to rise as industries focus on enhancing product durability and performance .

Polymer Production

EBA serves as a monomer in the production of various polymers, including polyesters, epoxy resins, and polyurethanes. These polymers are critical in manufacturing high-performance materials used in construction, automotive parts, and consumer goods. The versatility of EBA allows for the modification of polymer properties to meet specific application requirements .

Dental Applications

Dental Composites

One of the significant applications of EBA is in dental materials, particularly as a component of dental resin composites. This compound dimethacrylate (BisEMA) is a key monomer used in these composites, providing improved mechanical properties and reduced toxicity compared to traditional BPA derivatives. Case studies have shown that composites containing BisEMA exhibit lower levels of elution of harmful monomers over time, thereby enhancing patient safety .

Research Findings

Recent studies have focused on the elution characteristics of various dental materials containing EBA. For instance, research demonstrated that dental composites with EBA showed significantly lower levels of residual monomers compared to those with conventional BPA derivatives. This reduction is crucial for minimizing potential health risks associated with endocrine-disrupting chemicals .

Environmental Considerations

Toxicity and Safety

Despite its beneficial applications, EBA poses certain health risks due to its potential endocrine-disrupting properties. Studies indicate that direct contact or inhalation can lead to respiratory issues and skin irritation . Therefore, while its industrial use is expanding, there is a pressing need for stringent safety measures during handling and application.

Market Trends

The market for this compound is projected to grow significantly due to increasing demand across various industries. The Asia-Pacific region is expected to witness substantial growth driven by its application in photocurable coatings and the automotive sector. However, concerns regarding its hazardous nature may hinder market expansion unless addressed through innovation and regulatory measures .

Summary Table: Key Applications of this compound

Application Area Specific Use Benefits Challenges
Industrial CoatingsPhotocureable coatingsHigh durability and chemical resistanceHealth risks from exposure
Polymer ScienceMonomer in polyesters, epoxies, polyurethanesVersatile property modificationEnvironmental toxicity concerns
Dental MaterialsComponent in dental compositesReduced toxicity compared to BPAPotential endocrine disruption

Mechanism of Action

The mechanism of action of Ethoxylated Bisphenol A primarily involves its ability to form cross-linked polymer networks when used in epoxy resins. The ethoxylated groups enhance the flexibility and toughness of the resulting polymers, making them more resistant to mechanical stress and chemical degradation. The molecular targets include the hydroxyl groups in the compound, which participate in the polymerization reactions, leading to the formation of strong covalent bonds within the polymer matrix.

Comparison with Similar Compounds

Structural and Functional Differences

EBPA derivatives are compared below with structurally related compounds:

Bisphenol A Glycidyl Methacrylate (Bis-GMA)
  • Structure : Contains glycidyl groups instead of ethoxylate chains.
  • Viscosity: Higher viscosity than EBPA due to hydroxyl groups, limiting its use without dilution with co-monomers like TEGDMA .
  • Applications : Primarily in dental composites; EBPA is often used as a Bis-GMA substitute to improve handling .
Bisphenol S (BPS) and Bisphenol F (BPF)
  • Structure : Lack ethoxylation; BPS has a sulfone group, BPF a methylene bridge.
  • Hormonal Activity : Both exhibit estrogenic activity comparable to BPA, raising environmental and health concerns .
Ethoxylated Alkylphenols (APEOs)
  • Structure: Ethoxylated nonylphenols or octylphenols.
  • Toxicity : APEOs degrade into persistent endocrine disruptors; EBPA is less studied but may pose lower environmental risks due to higher molecular weight and stability .

Ethoxylation Degree and Performance

The number of EO units significantly impacts EBPA properties (Table 1):

Table 1. Properties of EBPA Derivatives by Ethoxylation Degree

Compound (Ethoxylation Degree) Molecular Ion (m/z) Key Characteristics Applications
EBPA Diacrylate (3×) 468 Moderate viscosity, balanced hydrophilicity Dental resins, adhesives
EBPA Diacrylate (4×) 512 Dual ethoxylation configurations (2,2 or 1,3) Coatings, inks
EBPA Diacrylate (5×) 556 High molecular weight, low volatility Specialty polymers
EBPA Dimethacrylate (6×) Low shrinkage, flexibility Dental composites
EBPA Dimethacrylate (10×) Superior thermal/chemical resistance High-performance coatings
  • Lower Ethoxylation (2×–4×) : Improved solubility and lower viscosity, suitable for adhesives and flowable composites .
  • Higher Ethoxylation (6×–10×) : Enhanced thermal stability and chemical resistance, ideal for coatings and electronic materials .

Research Findings

  • Dental Materials : EBPA-based resins (e.g., Bis-EMA) show comparable bond strength to dentin (25–30 MPa) as Bis-GMA but with reduced polymerization shrinkage (1.5–2.5% vs. 2.5–3.5% for Bis-GMA) .
  • Industrial Applications : EBPA homopolymers exhibit excellent electrical insulation and optical clarity, making them valuable in electronics and light-curable coatings .

Biological Activity

Ethoxylated Bisphenol A (EBPA) is a derivative of Bisphenol A (BPA), produced through the ethoxylation process, which involves the reaction of BPA with ethylene oxide. This compound has garnered attention due to its applications in various industrial sectors, including coatings, adhesives, and dental materials. Understanding the biological activity of EBPA is crucial for assessing its safety and potential health impacts.

EBPA is primarily used as a solvent and as a monomer in the production of polyesters, epoxy resins, and polyurethanes. Its chemical structure allows it to exhibit unique properties that make it suitable for applications in automotive, marine, and protective coatings .

Hormonal Activity

Like its parent compound BPA, EBPA exhibits xenoestrogenic properties, meaning it can mimic estrogen in biological systems. Research indicates that EBPA interacts with estrogen receptors (ERs), albeit with lower potency than natural estrogens. It has been shown to bind to both ERα and ERβ, acting as a selective estrogen receptor modulator (SERM) . While the binding affinity is significantly lower than that of estradiol, EBPA's ability to modulate hormonal activity raises concerns about its potential endocrine-disrupting effects.

Toxicological Studies

Studies have demonstrated that exposure to EBPA can lead to various biological effects:

  • Reproductive Effects : Animal studies suggest that exposure to EBPA can disrupt reproductive functions. For instance, prenatal exposure may lead to altered reproductive organ development and function in offspring .
  • Developmental Toxicity : Research indicates that EBPA may influence developmental processes in mammals. It has been associated with increased uterine weight and premature vaginal opening in female rats .
  • Immunological Effects : Recent studies have highlighted the immunomodulatory effects of BPA-related compounds. For example, EBPA has been shown to affect antibody production and lymphocyte proliferation in mice, suggesting potential impacts on immune function .

Case Studies

  • Dental Materials : EBPA is utilized in dental composites due to its favorable mechanical properties. A study assessed the elution of residual monomers from dental composites containing EBPA over time, revealing significant amounts of unpolymerized monomers leaching into saliva. This raises concerns about potential chronic exposure during dental treatments .
  • Environmental Impact : Research on the environmental persistence of EBPA indicates that it may accumulate in aquatic ecosystems, leading to bioaccumulation in aquatic organisms. This poses risks not only to wildlife but also potentially to human health through the food chain.

Data Table: Biological Effects of this compound

Biological Effect Observed Outcome Study Reference
Hormonal ActivityBinds to ERα and ERβ
Reproductive ToxicityIncreased uterine weight in female rats
Developmental ToxicityAltered reproductive organ development
Immunomodulatory EffectsAffects antibody production in mice

Q & A

Q. How can researchers analytically identify and quantify Ethoxylated Bisphenol A (EBPA) in complex matrices?

Methodological Answer:

  • Sample Preparation : Use solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate EBPA from environmental or biological samples. For urine or serum, enzymatic hydrolysis may be required to release conjugated metabolites .
  • Derivatization : Enhance detection sensitivity by derivatizing EBPA with pentafluorobenzoyl chloride or other agents to improve volatility for gas chromatography (GC) .
  • Instrumentation : Employ GC-MS or LC-MS/MS for quantification. For ethoxylated derivatives, high-resolution mass spectrometry (HRMS) helps distinguish between varying degrees of ethoxylation (e.g., 2, 4, 6 EO units) .
  • Validation : Include internal standards (e.g., deuterated BPA analogs) and validate recovery rates across matrices to ensure reproducibility .

Q. What role does EBPA play in polymer synthesis, particularly in dental or coating applications?

Methodological Answer:

  • Crosslinking Agent : EBPA dimethacrylate derivatives (e.g., SR150) act as monomers in free-radical polymerization, enhancing mechanical strength and hydrophobicity in dental resins. The ethoxylation degree (e.g., 2, 6 EO units) balances hydrophilicity for improved monomer dispersion .
  • Light-Curing Parameters : Optimize curing conditions (e.g., 1,200 mW/cm² blue light for 20–40 seconds) to achieve optimal degree of conversion and minimize residual monomers .
  • Performance Testing : Use nanoindentation or three-point bending tests to evaluate flexural strength and modulus in EBPA-containing composites .

Q. How does the degree of ethoxylation in EBPA influence polymer properties?

Methodological Answer:

  • Structure-Property Relationships : Higher ethoxylation (e.g., 10 EO units) increases hydrophilicity and reduces viscosity, improving processability in coatings. Lower ethoxylation (e.g., 2 EO units) enhances crosslinking density, boosting mechanical durability .
  • Experimental Design : Compare materials synthesized with varying EO units (2, 4, 6, 10) using dynamic mechanical analysis (DMA) to assess glass transition temperature (Tg) and water sorption .

Advanced Research Questions

Q. What in vitro models are suitable for assessing EBPA’s endocrine disruption potential?

Methodological Answer:

  • Receptor Binding Assays : Use estrogen receptor (ER)-α/β competitive binding assays to compare EBPA’s affinity to BPA. Note that ethoxylation may reduce binding potency due to steric hindrance .
  • Transcriptional Activation : Employ luciferase reporter gene assays (e.g., MCF-7 cells) to quantify estrogenic activity. Include positive controls (e.g., 17β-estradiol) and normalize to cell viability .
  • Metabolic Profiling : Co-culture with liver microsomes to identify metabolites and assess bioactivation pathways .

Q. How can researchers resolve contradictions between in vivo and in vitro toxicity data for EBPA?

Methodological Answer:

  • Dose-Response Analysis : Conduct benchmark dose modeling to compare low-dose in vivo effects (e.g., rodent uterine weight changes) with in vitro receptor activation thresholds .
  • Systematic Review Frameworks : Apply PRISMA guidelines to synthesize evidence, focusing on study quality (e.g., blinding, sample size) and exposure relevance (e.g., oral vs. subcutaneous routes) .
  • Toxicokinetic Modeling : Use PBPK models to extrapolate in vitro concentrations to in vivo doses, accounting for metabolic clearance and tissue distribution .

Q. What strategies improve EBPA detection in environmental samples with low concentrations?

Methodological Answer:

  • Enrichment Techniques : Deploy molecularly imprinted polymers (MIPs) for selective EBPA extraction from water or soil. Optimize template-to-monomer ratios to enhance selectivity .
  • Advanced MS Techniques : Utilize ion mobility spectrometry (IMS)-MS to separate EBPA isomers from co-eluting matrix interferents .
  • Quality Control : Participate in interlaboratory comparisons and use certified reference materials (CRMs) to validate method accuracy .

Q. How does EBPA’s chemical stability under environmental stressors (e.g., pH, UV) affect its persistence?

Methodological Answer:

  • Accelerated Degradation Studies : Expose EBPA to simulated sunlight (e.g., 300–400 nm UV) or pH cycles (e.g., pH 2–10) and monitor degradation products via LC-QTOF-MS. Compare degradation kinetics to BPA .
  • Quantum Chemical Calculations : Predict degradation pathways using density functional theory (DFT) to identify vulnerable bonds (e.g., ether linkages) .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethoxylated Bisphenol A
Reactant of Route 2
Ethoxylated Bisphenol A

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.